molecular formula C13H10F2N2O B5266531 2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5266531
M. Wt: 248.23 g/mol
InChI Key: ZEXAPUGEUFFAOS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzoic acid and 6-methyl-2-aminopyridine.

    Amidation Reaction: The carboxylic acid group of 2,5-difluorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different substituents on the aromatic ring, while oxidation and reduction reactions could modify the functional groups present in the compound.

Scientific Research Applications

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide stands out due to the combination of fluorine atoms and the pyridine ring, which together impart unique electronic and steric properties. These characteristics make it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-7-9(14)5-6-11(10)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXAPUGEUFFAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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